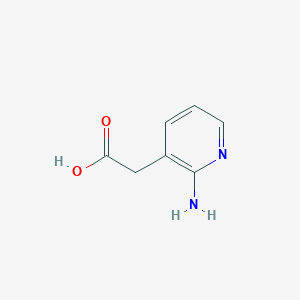

Ácido 2-(2-aminopiridin-3-il)acético

Descripción general

Descripción

2-(2-Aminopyridin-3-yl)acetic acid is an organic compound with the molecular formula C7H8N2O2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Aplicaciones Científicas De Investigación

2-(2-Aminopyridin-3-yl)acetic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Mecanismo De Acción

Target of Action

The primary targets of 2-(2-Aminopyridin-3-yl)acetic acid are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors is believed to be the basis for its therapeutic effects .

Mode of Action

2-(2-Aminopyridin-3-yl)acetic acid acts by binding to GABA receptors, thereby enhancing the inhibitory effects of GABA neurotransmission . This results in a decrease in neuronal excitability, which can have various therapeutic effects depending on the specific context and location within the nervous system .

Biochemical Pathways

It is known that the compound’s action on gaba receptors can influence a variety of downstream effects, including modulation of neuronal firing rates and synaptic transmission .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . Its lipophilicity (Log Po/w) is 0.57 , suggesting that it may readily cross biological membranes. , which may enhance its bioavailability.

Result of Action

The molecular and cellular effects of 2-(2-Aminopyridin-3-yl)acetic acid’s action are largely dependent on its interaction with GABA receptors. By enhancing GABAergic neurotransmission, the compound can decrease neuronal excitability, which may have therapeutic effects in conditions characterized by excessive neuronal activity .

Action Environment

The action, efficacy, and stability of 2-(2-Aminopyridin-3-yl)acetic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Furthermore, factors such as pH and the presence of other substances can potentially affect the compound’s action and efficacy .

Análisis Bioquímico

Biochemical Properties

2-(2-Aminopyridin-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, potentially acting as a substrate or inhibitor . The nature of these interactions can vary, with some leading to the activation of enzymatic pathways, while others result in inhibition.

Cellular Effects

The effects of 2-(2-Aminopyridin-3-yl)acetic acid on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression profiles . Additionally, 2-(2-Aminopyridin-3-yl)acetic acid can affect cellular metabolism by altering the flux of metabolic intermediates, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, 2-(2-Aminopyridin-3-yl)acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. This compound may also act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . Furthermore, 2-(2-Aminopyridin-3-yl)acetic acid can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Aminopyridin-3-yl)acetic acid can change over time. This compound is relatively stable under standard storage conditions, but it may degrade under certain conditions, such as exposure to light or extreme temperatures . Long-term studies have shown that 2-(2-Aminopyridin-3-yl)acetic acid can have sustained effects on cellular function, with some changes becoming more pronounced over time.

Dosage Effects in Animal Models

The effects of 2-(2-Aminopyridin-3-yl)acetic acid in animal models vary with dosage. At lower doses, this compound may have minimal or beneficial effects, while higher doses can lead to toxicity or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or physiological response.

Metabolic Pathways

2-(2-Aminopyridin-3-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell, thereby impacting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 2-(2-Aminopyridin-3-yl)acetic acid is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can affect its activity and function within different cellular compartments.

Subcellular Localization

The subcellular localization of 2-(2-Aminopyridin-3-yl)acetic acid is crucial for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 2-(2-Aminopyridin-3-yl)acetic acid can influence its interactions with other biomolecules and its overall function within the cell.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-bromo-4-methylpyridine with an appropriate nucleophile, followed by further functionalization steps. For instance, the amino group can be introduced at the pyridine C2 position via Buchwald–Hartwig arylamination, and the resulting secondary amine can be protected with a Boc-group .

Another method involves the use of Grignard reagents, where the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride, yields 2-substituted pyridines .

Industrial Production Methods

Industrial production methods for 2-(2-Aminopyridin-3-yl)acetic acid typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ catalytic processes and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Aminopyridin-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halides or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-(2-Aminopyridin-3-yl)acetic acid include:

2-(6-Aminopyridin-3-yl)acetic acid: A structural isomer with similar properties.

2-Amino-3-acetylpyridine: Another pyridine derivative with distinct chemical and biological properties.

Uniqueness

2-(2-Aminopyridin-3-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

2-(2-Aminopyridin-3-yl)acetic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Target Interaction

The primary biological target of 2-(2-Aminopyridin-3-yl)acetic acid is the γ-aminobutyric acid (GABA) receptor. The compound enhances GABAergic neurotransmission, which plays a crucial role in modulating neuronal excitability. By binding to these receptors, it can decrease neuronal firing rates, potentially providing therapeutic effects for conditions characterized by excessive neuronal activity, such as epilepsy or anxiety disorders.

Biochemical Pathways

This compound influences several biochemical pathways:

- Enzyme Interactions: It acts as an inhibitor for various enzymes involved in amino acid metabolism, affecting their activity and function.

- Cell Signaling: The compound modulates cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function.

Pharmacokinetics

2-(2-Aminopyridin-3-yl)acetic acid exhibits high gastrointestinal absorption, making it suitable for oral administration. Its pharmacokinetic profile suggests that it can effectively reach systemic circulation and exert its biological effects.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential activity against various bacterial strains. |

| Anticancer | Investigated for its ability to inhibit cancer cell proliferation. |

| Neurological Effects | Modulates GABA receptors, potentially aiding in the treatment of neurological disorders. |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |

Case Studies and Research Findings

-

Anticancer Properties

A study explored the anticancer potential of 2-(2-Aminopyridin-3-yl)acetic acid against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM depending on the cell line tested. This suggests a promising avenue for further development as an anticancer agent. -

Neuropharmacological Effects

Research investigating the effects on GABA receptors demonstrated that 2-(2-Aminopyridin-3-yl)acetic acid could enhance inhibitory neurotransmission, leading to reduced anxiety-like behaviors in animal models. The compound was shown to decrease locomotor activity in mice, a common indicator of anxiolytic effects. -

Enzyme Interaction Studies

In vitro studies revealed that 2-(2-Aminopyridin-3-yl)acetic acid could inhibit specific enzymes involved in metabolic pathways related to inflammation and neurodegeneration. This inhibition was quantified using enzyme assays where the compound demonstrated effective dose-dependent inhibition .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 2-Amino-3-pyridineacetic acid | Moderate antimicrobial activity | Lacks GABA receptor modulation capabilities |

| 2-(Pyridin-2-yl)acetic acid | Weak anticancer properties | Less potent than 2-(2-Aminopyridin-3-yl)acetic acid |

| 3-Pyridineacetic acid | Limited neuropharmacological effects | Does not interact significantly with GABA receptors |

Propiedades

IUPAC Name |

2-(2-aminopyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOPEJHJRPVVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201307332 | |

| Record name | 2-Amino-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101860-97-3 | |

| Record name | 2-Amino-3-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101860-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.